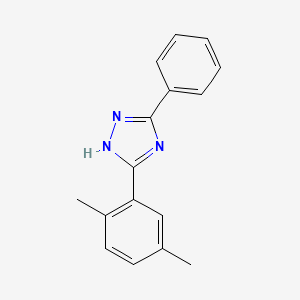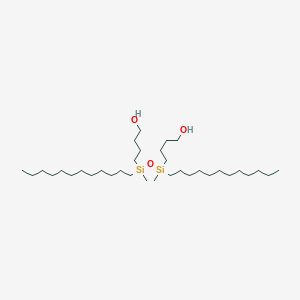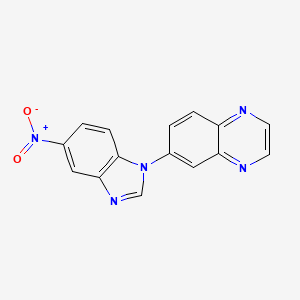![molecular formula C7H10O4 B14411063 [(3S,5R)-5-methyl-2-oxooxolan-3-yl] acetate CAS No. 82242-81-7](/img/structure/B14411063.png)
[(3S,5R)-5-methyl-2-oxooxolan-3-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3S,5R)-5-methyl-2-oxooxolan-3-yl] acetate is an organic compound that belongs to the class of esters It is characterized by a five-membered lactone ring with a methyl group and an acetate group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,5R)-5-methyl-2-oxooxolan-3-yl] acetate can be achieved through several methods. One common approach involves the esterification of the corresponding alcohol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to 60°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of the acetate group into the lactone ring, resulting in a more sustainable and scalable production method .
化学反応の分析
Types of Reactions
[(3S,5R)-5-methyl-2-oxooxolan-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学的研究の応用
[(3S,5R)-5-methyl-2-oxooxolan-3-yl] acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
作用機序
The mechanism of action of [(3S,5R)-5-methyl-2-oxooxolan-3-yl] acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites may exert their effects by modulating biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
- [(2S,3S,5R,6R)-2,3,5,6-Tetrahydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxytetrahydropyran-2-yl]oxy-cyclohexyl] 2-(1H-indol-3-yl)acetate .
- (3S,5R,6R,8S,9S,10R,11S,13R,14S,17R)-3,5,11-Trihydroxy-10,13-dimethyl-17-[(2R,3E)-5-methyl-3-hex] .
Uniqueness
[(3S,5R)-5-methyl-2-oxooxolan-3-yl] acetate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its five-membered lactone ring and acetate group make it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical development.
特性
CAS番号 |
82242-81-7 |
|---|---|
分子式 |
C7H10O4 |
分子量 |
158.15 g/mol |
IUPAC名 |
[(3S,5R)-5-methyl-2-oxooxolan-3-yl] acetate |
InChI |
InChI=1S/C7H10O4/c1-4-3-6(7(9)10-4)11-5(2)8/h4,6H,3H2,1-2H3/t4-,6+/m1/s1 |
InChIキー |
FNEJUUDVQUCUDF-XINAWCOVSA-N |
異性体SMILES |
C[C@@H]1C[C@@H](C(=O)O1)OC(=O)C |
正規SMILES |
CC1CC(C(=O)O1)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



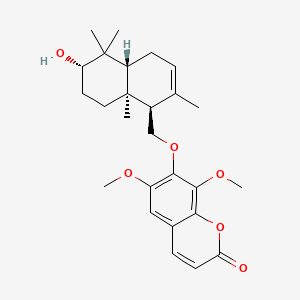

![3-[5-(4-Chlorophenyl)thiophen-2-yl]-4-hydroxy-1H-pyrrole-2,5-dione](/img/structure/B14410998.png)


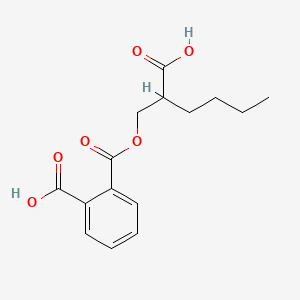
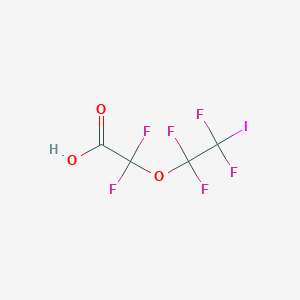
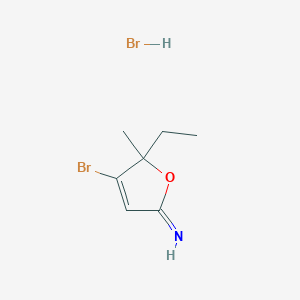
![[Phenyl(thiophen-2-yl)methylidene]propanedial](/img/structure/B14411032.png)

